Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate
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Overview
Description
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C₁₁H₁₄N₃ClO₄ It is a derivative of quinoxaline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely follow similar principles to laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the quinoxaline ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with altered electronic properties.
Scientific Research Applications
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate exerts its effects is not well-documented. like other quinoxaline derivatives, it may interact with various molecular targets and pathways, influencing biological processes through binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the amino and methyl substitutions.
5-Nitroquinoxaline: A derivative with a nitro group instead of an amino group.
2,3-Dimethylquinoxaline: A derivative with methyl groups at different positions.
Uniqueness
Quinoxalinium, 5-amino-1,2,3-trimethyl-, perchlorate is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the amino group and multiple methyl groups can affect its electronic properties and interactions with other molecules.
Properties
CAS No. |
61149-75-5 |
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Molecular Formula |
C11H14ClN3O4 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
1,2,3-trimethylquinoxalin-1-ium-5-amine;perchlorate |
InChI |
InChI=1S/C11H13N3.ClHO4/c1-7-8(2)14(3)10-6-4-5-9(12)11(10)13-7;2-1(3,4)5/h4-6,12H,1-3H3;(H,2,3,4,5) |
InChI Key |
RNJXYZMHAQJTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2[N+](=C1C)C)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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